molecular formula C23H32N4O4 B10965691 N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10965691
M. Wt: 428.5 g/mol
InChI Key: GIEZCTFFODJHHC-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment to the Furan Ring: The pyrazole derivative is then linked to a furan ring through a methyl bridge, often using a nucleophilic substitution reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl bridge or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe or tool in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares the pyrazole moiety and nitro groups but differs in the substitution pattern and overall structure.

    N,N-dicyclohexyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in having the dicyclohexylamine group but differs in the position and nature of the substituents.

Uniqueness

N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is unique due to its combination of a furan ring, a pyrazole moiety, and a carboxamide group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H32N4O4/c1-16-22(27(29)30)17(2)25(24-16)15-20-13-14-21(31-20)23(28)26(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-14,18-19H,3-12,15H2,1-2H3

InChI Key

GIEZCTFFODJHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N(C3CCCCC3)C4CCCCC4)C)[N+](=O)[O-]

Origin of Product

United States

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